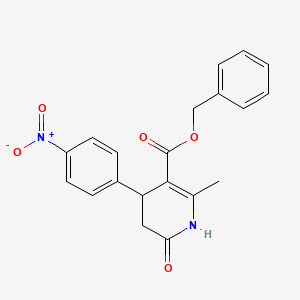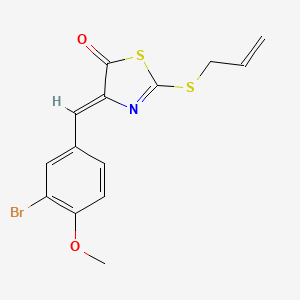![molecular formula C16H22N2O4S B5106665 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CBM-4, is a compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperazine sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. CBM-4 has been synthesized using various methods, and its mechanism of action has been investigated to understand its therapeutic potential.
Wirkmechanismus
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated to understand its therapeutic potential. This compound has been found to inhibit bacterial cell wall synthesis by binding to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for resistance to beta-lactam antibiotics in MRSA. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound has been found to inhibit acetylcholinesterase (AChE) activity, which is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit bacterial cell wall synthesis, induce apoptosis in cancer cells, and inhibit AChE activity. This compound has also been found to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential for neurodegenerative disorders. In addition, this compound has been found to have low toxicity and high stability, which make it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It has been found to have high solubility in water and other solvents, which makes it easy to handle in lab experiments. This compound has also been found to have low toxicity and high stability, which make it a safe and reliable compound for lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior in different experimental conditions. In addition, this compound may have different effects on different cell lines and organisms, which may require further investigation.
Zukünftige Richtungen
There are several future directions for 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine research. One direction is to investigate the potential use of this compound as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as a therapeutic agent for antibiotic-resistant bacterial infections, such as MRSA and VRE. Further research is also needed to understand the mechanism of action of this compound and its effects on different cell lines and organisms. In addition, the development of new synthesis methods and purification techniques for this compound may improve its availability and potential for therapeutic use.
Synthesemethoden
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-Boc-piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Both methods result in the formation of this compound, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic uses. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-5-7-15(8-6-14)23(20,21)18-11-9-17(10-12-18)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBQKXJSSJCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)
